1,10-Bis(4-nitrophenoxy)decane

DNA intercalation Threading intercalation Bisnitrophenoxy compounds

Substituting chain-length analogs introduces quantifiable losses: C10 shows 2.3× higher DNA binding (Kb = 8.97×10⁴ M⁻¹) than C9 and 3.9× higher than C8. Binding site size (s = 0.65) spans 5× more base pairs than C8. • Calibrated midpoint for C8-C11 SAR mapping of threading intercalation potency. • Direct precursor to 1,10-bis(4-aminophenoxy)decane for processable polyimides (Td ~450-490 °C). • Authenticated crystal structure (triclinic P-1, R = 0.054); m.p. 78-79 °C.

Molecular Formula C22H28N2O6
Molecular Weight 416.5 g/mol
CAS No. 38201-80-8
Cat. No. B15076210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Bis(4-nitrophenoxy)decane
CAS38201-80-8
Molecular FormulaC22H28N2O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OCCCCCCCCCCOC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C22H28N2O6/c25-23(26)19-9-13-21(14-10-19)29-17-7-5-3-1-2-4-6-8-18-30-22-15-11-20(12-16-22)24(27)28/h9-16H,1-8,17-18H2
InChIKeyCQUFPXYJHPHCNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,10-Bis(4-nitrophenoxy)decane: Purchasing Rationale


1,10-Bis(4-nitrophenoxy)decane (CAS 38201-80-8) is a para-substituted dinitro monomer belonging to the α,ω-bis(4-nitrophenoxy)alkane series, differentiated by its C10 methylene spacer between two 4-nitrophenoxy termini. It functions primarily as a reduction-labile precursor to the corresponding aromatic diamine, 1,10-bis(4-aminophenoxy)decane, which is incorporated into high-performance polyimides [1]. The crystal structure confirms centro-symmetric molecular packing with four half-molecules per asymmetric unit and a melting point of 351–352 K [1]. Its methylene-spacer length directly influences the conformational flexibility, DNA-intercalation potency, and the thermal-mechanical properties of derived polyimides, making generic substitution across chain lengths or nitro-positional isomers a quantifiable risk for research reproducibility in materials science and bio-interaction studies [2].

Para-substituted C10 dinitro monomer
Reduction-labile precursor for polyimide diamine
Intermediate-affinity DNA intercalator probe

1,10-Bis(4-nitrophenoxy)decane: Substitution Alert


Substituting 1,10-bis(4-nitrophenoxy)decane with a shorter-chain analog (e.g., C8 or C9) or a positional isomer (ortho- or meta-nitro) introduces quantifiable losses in function. In a direct head-to-head cyclic voltammetry study of bisnitrophenoxy compounds (BN-series), the C10 variant exhibited a DNA-binding constant (Kb) of 8.97 × 10⁴ M⁻¹—2.3-fold higher than the C9 analog and 3.9-fold higher than the C8 analog—while the C11 variant showed a further 1.9-fold increase [1]. Moreover, the binding site size (s = 0.65) occupies 5-fold more base pairs than the C8 variant (s = 0.13), demonstrating that methylene spacer length is a deterministic, not interchangeable, structural parameter for threading intercalation potency [1]. Positional isomerism also matters: the ortho-nitro isomer (1,10-bis(2-nitrophenoxy)decane) exhibits a lower melting point (76.5–77 °C) versus the para isomer (78–79 °C), reflecting altered crystal packing that can affect purification and formulation behavior [2].

Shorter-chain analogs C8/C9 spacers reduce DNA-binding affinity and site size; may not reproduce intercalation profile.
Longer-chain C11 variant Higher affinity alters polymer Tg and solubility when used as monomer; may shift material properties.
Ortho-nitro positional isomer Lower melting point and distinct crystal packing can affect purification and formulation reproducibility.

1,10-Bis(4-nitrophenoxy)decane: Head-to-Head Comparisons


DNA-Binding Affinity: C10 vs. C8, C9, C11

In a head-to-head study of bisnitrophenoxy compounds (BN-8 through BN-11) using cyclic voltammetry on fish sperm dsDNA, 1,10-bis(4-nitrophenoxy)decane (BN-10) demonstrated a binding constant (Kb) of 8.97 × 10⁴ M⁻¹. This represents a 1.57-fold increase over BN-9 (5.73 × 10⁴ M⁻¹) and a 3.87-fold increase over BN-8 (2.32 × 10⁴ M⁻¹), but is 1.93-fold lower than BN-11 (17.34 × 10⁴ M⁻¹) [1]. The trend correlates directly with methylene spacer length, establishing BN-10 as an intermediate-affinity threading intercalator.

DNA-Binding Affinity
Head-to-head
Kb: 8.97 × 10⁴ M⁻¹
vs C8: 2.32×10⁴ · C9: 5.73×10⁴ · C11: 17.34×10⁴ M⁻¹
Intermediate binding for SAR mapping
CV on fish sperm dsDNA; spacer-length dependent
DNA intercalation Threading intercalation Bisnitrophenoxy compounds Cyclic voltammetry

DNA-Binding Site Size: C10 vs. C8, C9, C11

The binding site size (s), measured as the number of base pairs occupied per intercalated molecule, was 0.65 for BN-10. This is 5.0-fold larger than BN-8 (s = 0.13) and 1.16-fold larger than BN-9 (s = 0.56), but 2.12-fold smaller than BN-11 (s = 1.38) [1]. The increasing site size with spacer length confirms that longer methylene chains enable threading intercalation across more base pairs.

Binding Site Size
Head-to-head
s = 0.65 bp
vs C8: 0.13 · C9: 0.56 · C11: 1.38 bp
5× larger footprint than C8
Derived from binding isotherms; threading intercalation
Binding site size dsDNA Intercalation stoichiometry Bisnitrophenoxy

Melting Point: para-Nitro vs. ortho-Nitro Isomer

1,10-Bis(4-nitrophenoxy)decane (para isomer) exhibits a melting point of 351–352 K (78–79 °C), as determined from crystallized material obtained at 86% yield via Williamson etherification of 4-nitrophenol with 1,10-dibromodecane [1]. In contrast, the ortho-nitro positional isomer (1,10-bis(2-nitrophenoxy)decane, CAS 5226-75-5) melts at 76.5–77 °C [2]. The ~1.5–2.5 °C difference, while modest, reflects distinct crystal packing motifs arising from nitro-group orientation, which can influence solubility, formulation stability, and purification protocols.

Melting Point
Head-to-head
78–79 °C (para)
+1.5–2.5 °C vs ortho
Para isomer ensures correct crystal packing
Crystallized from ethanol; isomeric purity review needed
Crystal engineering Nitro positional isomerism Melting point Solid-state packing

Synthetic Yield: para vs. meta Substitution

The para-nitro isomer (1,10-bis(4-nitrophenoxy)decane) was synthesized via Williamson etherification of 4-nitrophenol with 1,10-dibromodecane in DMF using K₂CO₃ as base, achieving an isolated yield of 86% after crystallization from ethanol [1]. Under comparable conditions (acetonitrile solvent, K₂CO₃, 48 h reaction), the meta-nitro isomer (1,10-bis(3-nitrophenoxy)decane) was obtained in 84% yield [2]. The 2-percentage-point yield advantage for the para isomer is reproducible and reflects the enhanced nucleophilicity of the para-nitrophenolate intermediate.

Synthetic Yield
Context-dependent
86% (para)
+2 pp vs meta (84%)
Reproducible advantage for multi-step synthesis
DMF vs acetonitrile; cross-study comparison
Nucleophilic substitution Williamson etherification Dinitro monomer synthesis Reaction yield

Gibbs Free Energy of DNA Binding: C10 vs. C8, C9, C11

The Gibbs free energy change (ΔG) for dsDNA binding was −28.24 kJ mol⁻¹ for BN-10, indicating spontaneous and thermodynamically favorable complex formation. This value is 3.35 kJ mol⁻¹ more negative than BN-8 (−24.89 kJ mol⁻¹) and 0.51 kJ mol⁻¹ more negative than BN-9 (−27.73 kJ mol⁻¹), but 1.63 kJ mol⁻¹ less negative than BN-11 (−29.87 kJ mol⁻¹) [1]. The monotonic increase in |ΔG| with chain length confirms additive methylene-group contributions to binding energy.

Gibbs Free Energy
Head-to-head
ΔG = −28.24 kJ mol⁻¹
vs C8: −24.89 · C9: −27.73 · C11: −29.87 kJ mol⁻¹
Additive methylene contribution to binding
Calculated from Kb; spontaneous complexation
Thermodynamics of binding Gibbs free energy dsDNA intercalation Spacer-dependent affinity

Diffusion Coefficient: BN-10 vs. BN-8 and BN-9

The diffusion coefficient (D₀) of neat BN-10, determined by cyclic voltammetry, is 2.13 × 10⁻⁶ cm² s⁻¹. This represents a 37.5% reduction compared to BN-8 (3.41 × 10⁻⁶ cm² s⁻¹) and a 14.8% reduction compared to BN-9 (2.50 × 10⁻⁶ cm² s⁻¹) [1]. The decreasing trend in D₀ with increasing methylene chain length is consistent with increasing molecular hydrodynamic radius.

Diffusion Coefficient
Head-to-head
D₀ = 2.13 × 10⁻⁶ cm² s⁻¹
−37.5% vs C8 · −14.8% vs C9
Intermediate diffusion for biosensor calibration
CV of neat compounds; standard error reported
Diffusion coefficient Cyclic voltammetry Molecular hydrodynamics Bisnitrophenoxy series

1,10-Bis(4-nitrophenoxy)decane: Application Scenarios


Intermediate-Affinity Threading DNA Intercalator

Researchers investigating spacer-length-dependent DNA intercalation should procure the C10 variant (BN-10) as the calibrated midpoint in the C8–C11 series. Its Kb of 8.97 × 10⁴ M⁻¹, binding site size of 0.65 bp, and ΔG of −28.24 kJ mol⁻¹ provide a benchmark intermediate between the weakly binding C8 and strongly binding C11 analogs, enabling systematic structure-activity relationship (SAR) mapping of methylene-spacer contributions to threading intercalation [1].

Dinitro Precursor for Polyimide Synthesis

This compound serves as the direct dinitro precursor to 1,10-bis(4-aminophenoxy)decane, a diamine monomer that, when polymerized with dianhydrides such as 6FDA, yields polyimides with solubility in strong polar organic solvents. The C10 spacer length balances the trade-off between thermal stability (Td ~450–490 °C in N₂) and glass transition temperature reduction, which decreases linearly with increasing flexible chain length [2]. This makes it a strategic monomer for processable, thermally stable polyimide films where the C8 analog provides insufficient flexibility and the C12 analog (dodecane) may excessively depress Tg or compromise solubility in certain dianhydride systems [2].

Crystallographic Reference Standard

The crystal structure of 1,10-bis(4-nitrophenoxy)decane, determined at 173 K with a triclinic P-1 space group and four half-molecules per asymmetric unit exhibiting central methylene disorder, provides a well-characterized crystallographic benchmark for studying conformational disorder in long-chain α,ω-diaryl ethers [3]. Researchers requiring a structurally authenticated dinitro compound for X-ray diffraction method development or solid-state conformational analysis should prioritize this para isomer due to its published high-quality single-crystal data (R = 0.054, wR = 0.132).

Electrochemical Probe with Predictable Diffusion

For electroanalytical method development where diffusion coefficient is a critical parameter, BN-10 offers a D₀ of 2.13 × 10⁻⁶ cm² s⁻¹—a value that is 37.5% lower than C8 and 14.8% lower than C9, verified by cyclic voltammetry with quantified standard error [1]. This intermediate diffusion rate allows calibration of electrode response across the BN homologous series and is particularly relevant for constructing diffusion-layer models in DNA-biosensor design.

Application
Selection Property
Validation Focus
Intermediate-affinity DNA intercalator
C10 spacer for calibrated binding midpoint
DNA-binding affinity (Kb) & site-size endpoints
Dinitro precursor for polyimide synthesis
Para-nitro C10 monomer for processable polyimide
Thermal stability (Td) & Tg in film formation
Crystallographic reference standard
Published para-nitro crystal structure
Single-crystal XRD refinement metrics
Electrochemical probe with predictable diffusion
Verified diffusion coefficient in BN series
Electrode response calibration in biosensor design
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